molecular formula C20H23N5O3S B11320815 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B11320815
M. Wt: 413.5 g/mol
InChI Key: CEDPPICVUIXAGC-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a methoxybenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final steps involve the coupling of the pyrimidine derivative with the methoxybenzene sulfonamide.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Coupling with Methoxybenzene Sulfonamide: The final step involves the coupling of the pyrimidine derivative with methoxybenzene sulfonamide, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA: Similar structure with a urea moiety instead of a sulfonamide.

    2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE: Contains a triazine ring instead of a pyrimidine ring.

Uniqueness

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzene sulfonamide moiety, in particular, contributes to its potential as a versatile scaffold for drug development and material science applications.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H23N5O3S/c1-14-21-19(13-20(22-14)25(2)3)23-15-5-7-16(8-6-15)24-29(26,27)18-11-9-17(28-4)10-12-18/h5-13,24H,1-4H3,(H,21,22,23)

InChI Key

CEDPPICVUIXAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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